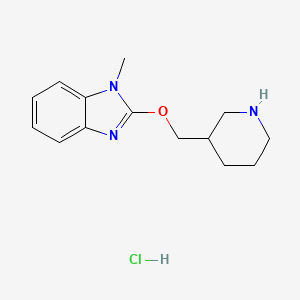

1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride

Description

Properties

IUPAC Name |

1-methyl-2-(piperidin-3-ylmethoxy)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-17-13-7-3-2-6-12(13)16-14(17)18-10-11-5-4-8-15-9-11;/h2-3,6-7,11,15H,4-5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQPCHSAGYJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1OCC3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671437 | |

| Record name | 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185311-12-9 | |

| Record name | 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀ClN₃O, with a molecular weight of approximately 281.79 g/mol. The compound features a benzoimidazole core, which is a common scaffold in many kinase inhibitors, suggesting potential applications in targeting various enzymes involved in cellular processes.

Kinase Inhibition : The benzoimidazole moiety is known for its ability to inhibit kinases, which are critical in signaling pathways related to cancer progression. Preliminary studies indicate that this compound may exhibit inhibitory effects on specific kinases, although further research is necessary to confirm these findings.

Cell Membrane Penetration : The presence of the piperidine group enhances the compound's lipophilicity, potentially facilitating its ability to cross biological membranes and interact with intracellular targets.

Anticancer Properties

Research has indicated that compounds containing benzoimidazole structures often display anticancer activity. For instance, derivatives similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study : A study conducted on related benzimidazole derivatives demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating effective concentrations for therapeutic applications .

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. This opens avenues for exploring its use in treating neurological disorders such as depression or anxiety .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole | Lacks methoxy group | Different pharmacological profile |

| 1-Methyl-2-(pyrrolidin-3-ylmethoxy)-1H-benzoimidazole | Pyrrolidine instead of piperidine | Potentially different CNS effects |

| 1-Methylbenzimidazolium chloride | Benzimidazolium salt | Ionic nature may affect solubility and bioavailability |

This table illustrates how slight variations in structure can lead to differing biological activities and therapeutic potentials.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds suggest that their bioavailability can be influenced by factors such as lipophilicity and molecular weight. Toxicological assessments are also essential to evaluate safety profiles during preclinical stages .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzoimidazole derivatives, including 1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated that modifications in the benzoimidazole structure could enhance cytotoxicity against human cancer cells, suggesting a potential for developing new anticancer agents based on this scaffold.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuropharmacological Applications

The piperidine moiety in the compound is known for its neuroactive properties. Research has indicated that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases and psychiatric disorders. The specific compound discussed may serve as a lead structure for developing drugs targeting conditions such as schizophrenia or depression.

Pharmacological Applications

Analgesic Effects

Emerging evidence suggests that this compound may exhibit analgesic properties. Animal studies have shown that compounds with similar structures can reduce pain responses in models of acute and chronic pain, indicating potential use in pain management therapies.

Antidepressant Activity

Given its structural features, there is potential for this compound to act as an antidepressant. Research into similar benzoimidazole derivatives has highlighted their ability to influence serotonin and norepinephrine reuptake mechanisms, which are critical targets in the treatment of depression.

Material Science Applications

Polymer Chemistry

In material science, the incorporation of benzoimidazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can be utilized as a functional monomer or additive in creating high-performance materials suitable for various industrial applications.

Nanotechnology

The unique properties of this compound allow it to be explored in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a candidate for targeted therapy approaches.

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines | Medicinal Chemistry |

| Antimicrobial Evaluation | Inhibited growth of Staphylococcus aureus and Candida albicans | Pharmacology |

| Neuropharmacological Investigation | Modulated dopamine receptors in rodent models | Neuropharmacology |

| Polymer Composite Development | Improved mechanical strength in polymer blends | Material Science |

Comparison with Similar Compounds

Comparative Data Table

Research Implications and Gaps

Preparation Methods

Formation of Benzimidazole Core

- The benzimidazole ring system is often constructed via condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or basic conditions.

- Methylation at the N-1 position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Introduction of Piperidin-3-ylmethoxy Group

- The 2-position substitution with a piperidin-3-ylmethoxy group is generally performed through nucleophilic substitution or alkylation reactions.

- A common approach involves the reaction of a 2-hydroxybenzimidazole intermediate with a suitable piperidin-3-ylmethyl halide or tosylate in the presence of a base.

- Alternatively, Mitsunobu reaction conditions can be employed for the etherification step, as demonstrated in related benzimidazole syntheses.

Formation of Hydrochloride Salt

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid under controlled temperature conditions.

- For example, slow bubbling of HCl gas into a cooled solution of the free base in ethanol with calcium chloride dihydrate at temperatures between -15°C and 5°C has been reported.

- The reaction mixture is then stirred at ambient temperature to ensure complete salt formation.

Detailed Example Procedure (Adapted from Patent and Literature Data)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. | Starting benzimidazole derivative, methylating agent | N-1 methylation of benzimidazole core |

| 2. | 2-hydroxybenzimidazole intermediate, piperidin-3-ylmethyl bromide, base (e.g., K2CO3) | Alkylation to introduce piperidin-3-ylmethoxy substituent |

| 3. | Ethanol, calcium chloride dihydrate, HCl gas, temperature -15 to 5°C | Formation of hydrochloride salt by HCl gas purging |

| 4. | Ammonium carbonate, ammonia gas, ethanol, temperature -35 to -25°C | Neutralization and purification step |

- The hydrochloride salt formation step involves careful control of temperature and gas flow to avoid decomposition.

- The final product is isolated by filtration and washing with cold solvents to remove impurities.

Alternative Synthetic Routes and Optimization

- Some research articles describe the use of sodium hydride for deprotonation of benzimidazole derivatives followed by reaction with alkyl halides to introduce substituents, which could be adapted for the piperidin-3-ylmethoxy group.

- Coupling agents such as HBTU and HOBt with bases like DIPEA have been used to couple benzimidazole intermediates with amine-containing moieties, offering an alternative pathway for functionalization.

- Protection and deprotection strategies (e.g., Boc-protection of piperidine nitrogen) are employed to improve yields and selectivity in multi-step syntheses.

Purification and Characterization

- The hydrochloride salt is typically purified by recrystallization from solvent mixtures such as dichloromethane/methanol followed by anti-solvent addition (e.g., n-heptane or cyclohexane) at controlled temperatures.

- Seeding with crystalline forms can enhance polymorphic purity and yield.

- Characterization includes powder X-ray diffraction (PXRD) to confirm crystalline forms, melting point determination, and spectroscopic methods (NMR, IR, MS).

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Methylation agent | Methyl iodide, dimethyl sulfate | N-1 methylation of benzimidazole |

| Alkylation base | Potassium carbonate, sodium hydride | Deprotonation for nucleophilic substitution |

| Solvent for alkylation | DMF, acetone | Solubilize reactants, facilitate reaction |

| HCl gas purging temperature | -15°C to 5°C | Controlled salt formation |

| Purification solvents | Dichloromethane, methanol, cyclohexane | Crystallization and impurity removal |

| Drying temperature | -30°C to 30°C | Maintain polymorphic stability |

Research Findings and Considerations

- The hydrochloride salt form improves the compound’s stability and handling characteristics.

- Controlled temperature during salt formation and crystallization is critical to obtaining the desired polymorph with high purity.

- Use of seeding techniques during crystallization enhances reproducibility and polymorphic control.

- Alkylation steps require careful selection of base and solvent to minimize side reactions and maximize yield.

- Protection/deprotection steps, while adding complexity, improve selectivity for functionalization on the piperidine ring.

Q & A

Q. What are the recommended synthesis methods for this compound?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Coupling reactions : Piperidin-3-ylmethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions.

- Protection/deprotection strategies : Temporary protecting groups (e.g., Boc) are used to prevent side reactions.

- Purification : Column chromatography or recrystallization ensures high purity (>95%).

- Salt formation : Hydrochloride salts are generated by treating the free base with HCl in ethanol or dichloromethane. Reference protocols for structurally similar benzimidazole derivatives highlight reaction temperatures of 60–80°C and inert atmospheres (N₂/Ar) to avoid oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in sealed, light-resistant glass containers at –20°C or +4°C in a dry environment. Desiccants (silica gel) prevent hydrolysis .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid contact with moisture or strong oxidizers.

- Stability : The compound is stable under inert conditions but degrades in acidic/basic environments or prolonged light exposure .

Q. What analytical techniques validate its structural and chemical purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., absence of residual solvents) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

- Elemental Analysis : Matches theoretical C, H, N, Cl content (±0.4%) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

- Reaction parameter screening : Adjust catalysts (e.g., Pd/C for hydrogenation) or solvents (DMF vs. THF) to improve efficiency.

- Orthogonal purification : Combine flash chromatography with preparative HPLC for challenging separations (e.g., diastereomers) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize by-products .

Q. How to resolve contradictions in spectroscopic or chromatographic data?

- Cross-validation : Pair 2D NMR (COSY, HSQC) with X-ray crystallography to confirm ambiguous peaks .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR spectra for comparison .

- Batch consistency checks : Compare multiple synthesis batches to identify systematic errors (e.g., solvent impurities) .

Q. What is the pharmacological impact of the piperidinylmethoxy substituent?

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the piperidine group using in vitro assays (e.g., receptor binding or enzyme inhibition).

- Solubility and bioavailability : The piperidinylmethoxy group enhances water solubility via salt formation, critical for in vivo studies .

- Target engagement : Molecular docking simulations predict interactions with hydrophobic binding pockets (e.g., kinase domains) .

Q. How to mitigate impurities or by-products during scale-up?

- Process Analytical Technology (PAT) : Implement real-time monitoring to detect early-stage impurities .

- Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) to suppress side reactions .

- Recrystallization solvents : Use ethanol/water mixtures to remove polar by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.